REACTION_CXSMILES
|
Br[CH2:2][CH2:3][C:4](Cl)=[O:5].CN(C)C1C=CC=CC=1.[F:16][C:17]([F:26])([F:25])[C:18]1[CH:24]=[CH:23][C:21]([NH2:22])=[CH:20][CH:19]=1.[OH-].[K+]>C(Cl)Cl.C(Cl)Cl.C(#N)C.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[F:16][C:17]([F:25])([F:26])[C:18]1[CH:19]=[CH:20][C:21]([N:22]2[CH2:2][CH2:3][C:4]2=[O:5])=[CH:23][CH:24]=1 |f:3.4,6.7,8.9|
|
Name
|
|
Quantity
|
3.13 mL
|
Type
|
reactant
|
Smiles
|
BrCCC(=O)Cl
|
Name
|
|
Quantity
|
3.91 mL
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(N)C=C1)(F)F
|
Name
|
|
Quantity
|
2.28 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
methylene chloride acetonitrile
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl.C(C)#N
|
Name
|
|
Quantity
|
3.26 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 2 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
gave a crude product
|
Type
|
CUSTOM
|
Details
|
The obtained crude product
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the mixture was purified by silica gel column chromatography
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=C(C=C1)N1C(CC1)=O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 21.4 mmol | |
AMOUNT: MASS | 4.6 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |